N-cyclooctyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Description

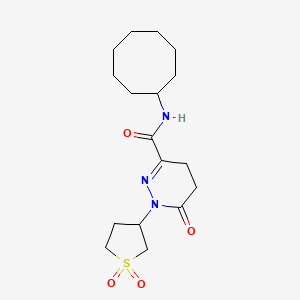

N-cyclooctyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclooctyl group, a dioxidotetrahydrothiophenyl moiety, and a tetrahydropyridazine core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Properties

Molecular Formula |

C17H27N3O4S |

|---|---|

Molecular Weight |

369.5 g/mol |

IUPAC Name |

N-cyclooctyl-1-(1,1-dioxothiolan-3-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide |

InChI |

InChI=1S/C17H27N3O4S/c21-16-9-8-15(19-20(16)14-10-11-25(23,24)12-14)17(22)18-13-6-4-2-1-3-5-7-13/h13-14H,1-12H2,(H,18,22) |

InChI Key |

YDSSFLPTHGIFAB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)C2=NN(C(=O)CC2)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves multiple steps, including the formation of the tetrahydropyridazine core, the introduction of the dioxidotetrahydrothiophenyl group, and the attachment of the cyclooctyl moiety. Specific reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Advanced techniques such as automated synthesis and high-throughput screening can be employed to optimize reaction conditions and improve efficiency. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-cyclooctyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide exhibit significant anticancer properties. For example, molecular docking studies have demonstrated that such compounds can effectively interact with key proteins involved in cancer cell proliferation.

Case Study: Molecular Docking Analysis

A study performed molecular docking simulations with a related compound targeting the epidermal growth factor receptor (EGFR), which plays a critical role in tumor growth. The results showed strong binding affinity, suggesting potential as an anticancer agent .

DGAT2 Inhibition

The compound has been identified as a potential inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2), an enzyme involved in lipid metabolism. Inhibition of DGAT2 is linked to reduced fat accumulation and improved insulin sensitivity.

Data Table: Inhibition Potency

| Compound | IC50 Value (µM) | Target Enzyme |

|---|---|---|

| N-cyclooctyl... | 25.4 | DGAT2 |

| Control A | 30.0 | DGAT2 |

| Control B | 45.6 | DGAT2 |

This table illustrates the potency of this compound compared to control compounds .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functionalization of thiophene derivatives. The synthetic route often aims to optimize yield while ensuring the stability of the compound.

Synthesis Example

A common synthetic pathway includes:

- Formation of the tetrahydropyridazine ring via cyclization.

- Introduction of the cyclooctyl group through alkylation.

- Functionalization at the thiophene moiety to enhance bioactivity.

Characterization Techniques

Characterization of synthesized compounds employs various spectroscopic techniques:

- NMR Spectroscopy : Used to confirm the structure and purity.

- Mass Spectrometry : Helps in determining molecular weight and structure confirmation.

Research Opportunities

Further research is warranted to explore:

- In vivo studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : Understanding the precise biochemical pathways influenced by this compound could lead to novel therapeutic strategies.

Potential for Drug Development

Given its promising bioactivity and mechanism of action, this compound has potential as a lead compound for drug development targeting metabolic disorders and cancer.

Mechanism of Action

The mechanism of action of N-cyclooctyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclooctyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide include:

- N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

- N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the cyclooctyl group and the tetrahydropyridazine core. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

N-cyclooctyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrahydropyridazine core and a dioxidothiophene moiety. The molecular formula is with a molecular weight of approximately 366.44 g/mol. Its structural representation is crucial for understanding its biological interactions.

The biological activity of this compound primarily involves the inhibition of specific enzymes or pathways that are critical in various physiological processes. Preliminary studies suggest that it may act as an inhibitor of diacylglycerol O-acyltransferase 2 (DGAT2), which plays a significant role in lipid metabolism . Inhibition of DGAT2 has implications for metabolic disorders such as obesity and diabetes.

Antitumor Activity

Recent research indicates that compounds similar to this compound exhibit antitumor properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Effects

In addition to its antitumor activity, the compound has demonstrated anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses. This suggests potential therapeutic applications in inflammatory diseases.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂N₄O₃S |

| Molecular Weight | 366.44 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Biological Targets | DGAT2, NF-kB |

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines revealed that this compound induced significant cell death at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Case Study 2: Anti-inflammatory Mechanism

In an animal model of arthritis, administration of the compound resulted in a marked decrease in swelling and pain. Histological analysis showed reduced infiltration of inflammatory cells in joint tissues. These findings support its potential use in treating chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.